

Selenium Dicyanide: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium cyanide*

Cat. No.: *B1620110*

[Get Quote](#)

An In-depth Guide to the Synthesis, Properties, and Potential Therapeutic Applications of Selenium Dicyanide and Related Selenocyanates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of selenium dicyanide ($\text{Se}(\text{CN})_2$), a reactive selenium-containing compound. It details the molecular formula, weight, and structural characteristics of this compound. Furthermore, this document outlines experimental protocols for the synthesis of related selenocyanates, summarizes key quantitative data, and explores the potential applications of these compounds in medicinal chemistry, particularly in the context of cancer research and drug development.

Core Molecular and Physical Properties

Selenium dicyanide is a chemical compound with the molecular formula $\text{C}_2\text{N}_2\text{Se}$. It consists of a central selenium atom bonded to two cyanide groups. The molecular weight of selenium dicyanide is approximately 131.01 g/mol.

Property	Value
Molecular Formula	C ₂ N ₂ Se
Molecular Weight	131.01 g/mol
IUPAC Name	Selanedicarbonitrile
CAS Number	2180-01-0

Synthesis and Experimental Protocols

While selenium dicyanide itself is highly reactive, organic selenocyanates, which contain the R-SeCN functional group, are of significant interest in medicinal chemistry due to their potential biological activities.^[1] These compounds can be synthesized through various methods, often involving the reaction of selenium precursors with cyanide sources.^[1] One efficient method involves the *in situ* generation of triselenium dicyanide for the selenocyanation of various organic substrates.^[2]

Experimental Protocol: Synthesis of Selenocyanates using *in situ* Triselenium Dicyanide^[2]

This protocol describes a general procedure for the synthesis of amino pyrazole, amino isoxazole, and amino uracil selenocyanates.

Materials:

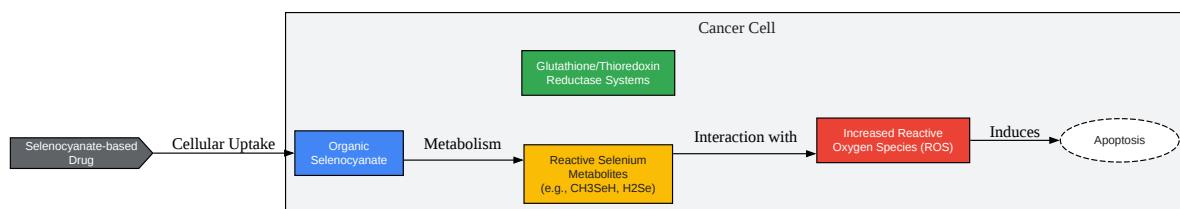
- Malononitrile
- Selenium dioxide (SeO₂)
- Dimethyl sulfoxide (DMSO)
- Amino pyrazole, amino isoxazole, or amino uracil substrate
- Ethyl acetate
- Anhydrous sodium sulfate

- Silica gel for column chromatography

Procedure:

- In a 10.0 mL round-bottom flask, combine malononitrile (1.5 equivalents), selenium dioxide (3.0 equivalents), and 2.0 mL of DMSO.
- Stir the resulting mixture for five minutes at 40 °C.
- Add the amino pyrazole, amino isoxazole, or amino uracil substrate (1.0 equivalent) to the mixture.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separating funnel.
- Add 10.0 mL of water and extract the product three times with ethyl acetate (3 x 10.0 mL).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate using a rotary evaporator.
- Purify the crude product by silica-gel column chromatography to obtain the pure selenocyanate derivative.

Characterization of Selenium Cyanides


Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of **selenium cyanide** compounds. Both ^{77}Se and ^{13}C NMR can provide valuable data on these species at room temperature.[3]

Therapeutic Potential and Biological Activity

Organic selenium compounds, including selenocyanates, have garnered significant attention in drug development for their potential anticancer and antioxidant properties.[1][4] Selenium is an essential trace element, and its incorporation into organic molecules can lead to compounds with unique biological activities.[1][5]

Studies have shown that some organoselenium compounds may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties.[1][6] The mechanism of action is thought to involve the induction of oxidative stress within tumor cells.[7] Upon metabolism, selenocyanates can produce reactive metabolites like methyl selenol and hydrogen selenide. These metabolites can interact with the glutathione or thioredoxin/glutaredoxin reductase systems, leading to the production of Reactive Oxygen Species (ROS) and subsequently inducing apoptosis.[7]

The following diagram illustrates a simplified proposed signaling pathway for the anticancer activity of selenocyanate-containing compounds.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of selenocyanate-induced apoptosis in cancer cells.

Conclusion

Selenium dicyanide and its organic derivatives, selenocyanates, represent a promising class of compounds for researchers in medicinal chemistry and drug development. Their synthesis, while requiring careful handling of reactive selenium and cyanide species, offers a pathway to novel molecules with potential therapeutic applications. The ability of these compounds to modulate cellular redox environments and induce apoptosis in cancer cells makes them intriguing candidates for further investigation in the development of new anticancer agents. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Selenium Dicyanide: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620110#selenium-dicyanide-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com